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molecular formula C7H7O3S- B8598656 Toluenesulfonate

Toluenesulfonate

Cat. No. B8598656
M. Wt: 171.20 g/mol
InChI Key: LBLYYCQCTBFVLH-UHFFFAOYSA-M
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Patent
US09309211B2

Procedure details

A mixture of N-methoxy-N-methyl-4-oxocyclohexanecarboxamide (2.1 g, 0.114 mol), glycol (0.9 g, 0.136 mol) and toluenesulfonate (0.1 g, cat) in toluene (30 mL) was refluxed overnight and then concentrated. Water was added, and the mixture was extracted with ethyl acetate. The extract was concentrated and purified by silica gel column chromatography (CH2Cl2:MeOH=100:1) to give the desired product (1 g, 38.4% yield).
Quantity
2.1 g
Type
reactant
Reaction Step One
[Compound]
Name
glycol
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
38.4%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]([CH3:13])[C:4]([CH:6]1[CH2:11][CH2:10][C:9](=[O:12])[CH2:8][CH2:7]1)=[O:5].C1(C)C(S([O-])(=O)=[O:21])=CC=CC=1.[C:25]1([CH3:31])C=CC=CC=1>>[CH3:1][O:2][N:3]([CH3:13])[C:4]([CH:6]1[CH2:11][CH2:10][C:9]2([O:21][CH2:25][CH2:31][O:12]2)[CH2:8][CH2:7]1)=[O:5]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
CON(C(=O)C1CCC(CC1)=O)C
Name
glycol
Quantity
0.9 g
Type
reactant
Smiles
Name
Quantity
0.1 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)[O-])C
Name
Quantity
30 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (CH2Cl2:MeOH=100:1)

Outcomes

Product
Name
Type
product
Smiles
CON(C(=O)C1CCC2(OCCO2)CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 38.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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